(D-Trp2,7,9)-substance P
CAS No.: 100930-11-8
Cat. No.: VC0011562
Molecular Formula: C80H109N21O13S
Molecular Weight: 1604.946
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100930-11-8 |
---|---|
Molecular Formula | C80H109N21O13S |
Molecular Weight | 1604.946 |
IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
Standard InChI | InChI=1S/C80H109N21O13S/c1-45(2)37-61(73(108)92-57(69(85)104)32-36-115-3)97-76(111)65(41-49-44-91-56-25-12-9-21-52(49)56)100-74(109)62(38-46-17-5-4-6-18-46)98-77(112)64(40-48-43-90-55-24-11-8-20-51(48)55)99-72(107)58(28-30-67(83)102)93-71(106)59(29-31-68(84)103)94-78(113)66-27-16-35-101(66)79(114)60(26-13-14-33-81)95-75(110)63(39-47-42-89-54-23-10-7-19-50(47)54)96-70(105)53(82)22-15-34-88-80(86)87/h4-12,17-21,23-25,42-45,53,57-66,89-91H,13-16,22,26-41,81-82H2,1-3H3,(H2,83,102)(H2,84,103)(H2,85,104)(H,92,108)(H,93,106)(H,94,113)(H,95,110)(H,96,105)(H,97,111)(H,98,112)(H,99,107)(H,100,109)(H4,86,87,88)/t53-,57-,58-,59-,60-,61-,62-,63+,64+,65+,66-/m0/s1 |
Standard InChI Key | YKBGUHRGZVONNE-KXXNZUQNSA-N |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)N |
Introduction
Chemical Structure and Properties
(D-Trp2,7,9)-Substance P is a modified tachykinin peptide with specific amino acid substitutions that alter its biological activity compared to native Substance P. The compound features D-tryptophan residues at positions 2, 7, and 9 of the peptide sequence, which significantly influences its receptor binding properties and pharmacological activity.
Molecular Characteristics
The compound has a well-defined chemical structure with precise molecular parameters as outlined in the table below:
Parameter | Value |
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Molecular Formula | C80H109N21O13S |
Molecular Weight | 1604.96 Da |
CAS Number | 100930-11-8 |
One-Letter Sequence | RwKPQQwFwLM-NH2 |
Three-Letter Sequence | Arg-D-Trp-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH2 |
Physical Form | Lyophilized powder |
Purity | >95% |
Recommended Storage | -20°C |
The lowercase letters in the one-letter sequence (w) represent the D-isomer of tryptophan, distinguishing these residues from standard L-amino acids found in naturally occurring peptides . This specific sequence modification creates a unique spatial conformation that alters how the peptide interacts with tachykinin receptors compared to native Substance P.
Structural Significance
Pharmacological Profile
(D-Trp2,7,9)-Substance P exhibits a complex pharmacological profile characterized by its interactions with multiple neurokinin receptors and variable activity across different tissue systems.
Receptor Binding Properties
This compound shows affinity for all three major neurokinin receptor subtypes, with varying degrees of binding strength:
Receptor Subtype | Inhibitory Affinity (Ki) |
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NK-1 Receptor | 1 μM |
NK-2 Receptor | 1.3 μM |
NK-3 Receptor | ~9 μM |
These inhibitory constants (Ki values) indicate that the compound has the highest affinity for NK-1 receptors, followed closely by NK-2 receptors, with substantially lower affinity for NK-3 receptors . This binding profile is significant because it demonstrates that the compound interacts with all three major tachykinin receptor subtypes, though with different potencies.
Dual Agonist-Antagonist Properties
One of the most intriguing aspects of (D-Trp2,7,9)-Substance P is its tissue-dependent pharmacological activity. Research has revealed that the compound can function as either an agonist or antagonist depending on the tissue system and experimental conditions:
In rat colon muscularis mucosae preparations, (D-Trp2,7,9)-Substance P (referred to as DT79 in some studies) exhibits partial agonist activity. It produces contractions that reach approximately 30% of the maximum response achieved by native Substance P . This partial agonism suggests that the compound retains some ability to activate tachykinin receptors while having reduced efficacy compared to the native peptide.
Conversely, in other systems, the compound has been characterized as a tachykinin antagonist with inhibitory properties against multiple neurokinin receptor subtypes . This dual nature makes (D-Trp2,7,9)-Substance P a particularly complex pharmacological tool whose effects must be carefully interpreted in the context of the specific experimental system.
Experimental Findings Across Biological Systems
Research on (D-Trp2,7,9)-Substance P has yielded varying and sometimes contradictory results across different biological systems, highlighting the complex nature of tachykinin pharmacology.
Gastrointestinal System Studies
In studies using rat colon muscularis mucosae preparations, (D-Trp7,9)-Substance P exhibited partial agonist properties:
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The compound produced contractile responses reaching approximately 30% of the maximum response achieved by native Substance P
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These responses were unaffected by pretreatment with various receptor antagonists including mepyramine, methysergide, and angiotensin II antagonists
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The tachykinin antagonist [D-Pro4, D-Trp7,9,10]-SP4-11 reduced responses to both (D-Trp7,9)-Substance P and native Substance P to similar degrees, suggesting they act at the same receptor site
These findings suggest that in gastrointestinal tissues, the compound acts as a partial agonist at tachykinin receptors, maintaining some of the stimulatory effects of Substance P but with reduced efficacy.
Pharmacological Interactions and Mechanisms
Understanding the complex pharmacology of (D-Trp2,7,9)-Substance P requires examination of its interactions with various receptor systems and potential mechanisms of action.
Proposed Mechanisms of Action
Several potential mechanisms have been proposed to explain the diverse and sometimes contradictory effects of (D-Trp2,7,9)-Substance P:
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Receptor antagonism: In some systems, the compound appears to function as a competitive antagonist by binding to tachykinin receptors without activating them, thereby blocking the effects of endogenous tachykinins .
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Partial agonism: In other systems, particularly in the rat colon muscularis mucosae, the compound demonstrates partial agonist properties, suggesting it can activate receptors but with lower efficacy than full agonists .
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Unspecific membrane stabilization: Some researchers have proposed that the compound may have unspecific membrane-stabilizing effects, particularly when explaining its ability to reduce effects mediated by sensory nerve conduction .
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Potential toxic effects: In ocular studies, researchers suggested that observed antagonistic effects might potentially result from toxic effects on sensory nerve fibers rather than specific receptor antagonism .
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Differential metabolism: The possibility that tissue-specific metabolism of tachykinin analogues might contribute to their varied effects across different systems has also been considered in the scientific literature .
Research Applications and Limitations
The complex pharmacological profile of (D-Trp2,7,9)-Substance P presents both opportunities and challenges for its application in research settings.
Utility as a Pharmacological Tool
Despite its complex and sometimes contradictory effects, (D-Trp2,7,9)-Substance P has been used as a pharmacological tool to investigate tachykinin receptor systems and their physiological roles. Its partial agonist/antagonist properties have made it valuable for distinguishing between different receptor-mediated responses in experimental settings.
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In neurological studies, the compound has been determined to be unsuitable for identifying putative Substance P systems in the spinal cord or caudal trigeminal nucleus due to its lack of specific antagonist activity in these systems .
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The compound's dual agonist-antagonist properties complicate interpretation of experimental results, particularly when comparing effects across different tissue types or experimental conditions.
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The relatively modest receptor selectivity (as evidenced by similar Ki values for NK-1 and NK-2 receptors) limits its utility as a selective probe for discriminating between tachykinin receptor subtypes .
Implications for Tachykinin Receptor Research
Research with (D-Trp2,7,9)-Substance P has contributed significantly to our understanding of tachykinin receptor pharmacology, particularly regarding:
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The existence of multiple tachykinin receptor subtypes with distinct pharmacological profiles
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The tissue-specific effects of tachykinin analogues
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The complex nature of agonist-antagonist relationships in peptide-receptor interactions
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The importance of considering metabolic factors when interpreting peptide analogue activities
These findings have informed subsequent research on more selective tachykinin receptor ligands and contributed to our understanding of the complex pharmacology of the tachykinin system.
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